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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of DL-arabinose,

a racemic mixture of the D- and L-enantiomers of the pentose sugar arabinose. While

polymorphism has not been observed for arabinose, this document details the crystallographic

properties of the stable racemic compound and its constituent enantiomers, offering valuable

insights for its application in pharmaceuticals as an excipient or co-crystallization agent.

Crystallization and Crystal Habit
DL-arabinose crystallizes as a stable racemic compound.[1][2][3] Single crystals of DL-
arabinose, as well as its pure enantiomers, have been successfully grown via slow

evaporation from a 50:50 w/w ethanol/water solvent.[1][2] A notable difference in morphology is

observed between the racemic and enantiomeric forms. While the pure enantiomers (D- and L-

arabinose) tend to form elongated, rod-shaped crystals, the racemic DL-arabinose typically

forms block-shaped crystals.[1][2]

Crystal Structure Analysis
X-ray diffraction studies have been instrumental in elucidating the crystal structures of D-

arabinose, L-arabinose, and DL-arabinose. The crystallographic data reveals distinct

differences between the enantiomeric and racemic forms.
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Racemic DL-Arabinose: Crystallizes in a relatively compact monoclinic structure with a

P2₁/c space group.[1][2][4] The unit cell contains four molecules: two pairs of each

enantiomer (β-D-arabinose and β-L-arabinose), with each pair situated around an inversion

center.[1][2][4] This arrangement leads to a higher density compared to the pure enantiomer

crystals.[1][2]

Enantiopure Arabinose: The pure enantiomers, such as L-arabinose, crystallize in an

orthorhombic unit cell with a P2₁2₁2₁ space group, containing four molecules of the β-

anomer.[1] The molecules are interconnected through a network of hydrogen bonds.[1]

The table below summarizes the key crystallographic data for D-arabinose, L-arabinose, and

DL-arabinose.

Property D-Arabinose L-Arabinose
DL-Arabinose
(Racemic)

Crystal System Orthorhombic Orthorhombic Monoclinic

Space Group P2₁2₁2₁ P2₁2₁2₁ P2₁/c

a (Å) 9.74 9.74 5.86

b (Å) 19.49 19.49 13.25

c (Å) 5.86 5.86 7.89

α (°) 90 90 90

β (°) 90 90 101.5

γ (°) 90 90 90

Volume (Å³) 1111.4 1111.4 598.8

Z 4 4 4

Calculated Density

(g/cm³)
1.660 1.660 1.674

Anomeric Form β-anomer β-anomer β-anomer

Table 1: Key Crystallographic Data for Arabinose Solid Forms.[1][2]
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Polymorphism Screening
To date, no polymorphs or solvated structures of arabinose have been reported in the literature.

[1][2] The racemic compound of DL-arabinose has been identified as the most stable solid

form, readily transforming from its constituent enantiomers when in solution.[1][2][3]

Experimental Protocols
A systematic workflow is employed for the comprehensive characterization of the solid-state

properties of arabinose.
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Experimental workflow for arabinose solid-state characterization.

Single Crystal Growth
Single crystals of D-, L-, and DL-arabinose were grown by slow evaporation from a 50:50 w/w

ethanol/water solvent.[1][2]

X-ray Diffraction (XRD)
Single-crystal X-ray diffraction data is collected to determine the unit cell parameters and

crystal structure. Powder X-ray diffraction (PXRD) is used to identify the crystalline phases and

to confirm the bulk material's structure. The PXRD pattern for racemic DL-arabinose shows

characteristic peaks at 14°, 15°, and 20° (2θ), which are distinct from the key peaks of the D-

and L-enantiomers at 13°, 21°, and 22° (2θ).[1][2]

Thermal Analysis
Differential Scanning Calorimetry (DSC) is employed to determine the melting behavior and

thermal stability of the different solid forms.[1][2][3] The racemic DL-arabinose exhibits a

higher melting point and heat of fusion compared to the pure enantiomers, indicating its greater

thermodynamic stability.[2]

Sample Melting Point (°C) ΔH_fus (J/g)

D-Arabinose 163.4 ± 1.1 216.3 ± 1.9

L-Arabinose 164.1 ± 0.3 220.1 ± 1.0

DL-Arabinose 167.5 ± 0.1 239.1 ± 1.1

Table 2: Thermal Properties of Arabinose Solid Forms.[2]

Solubility Measurements
Solubility is determined using a thermogravimetric method in various solvent mixtures at

different temperatures.[1][2][3] These measurements are crucial for understanding the relative

stability of the solid forms in solution. The lower solubility of DL-arabinose compared to its

enantiomers further confirms its higher stability.[1]
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Intermolecular Interactions
Hydrogen bonding plays a significant role in the crystal packing of arabinose. In the racemic

DL-arabinose crystal lattice, there are four distinct types of hydrogen bonds: one between the

ring oxygen and a hydroxyl group, and three between different hydroxyl groups.[4] These

interactions contribute to the compact and stable structure of the racemic compound.

Conclusion
DL-arabinose consistently crystallizes as a stable racemic compound, with no evidence of

polymorphism to date. Its distinct crystallographic and thermal properties compared to its pure

enantiomers are well-documented. For researchers and professionals in drug development, a

thorough understanding of the solid-state chemistry of DL-arabinose is essential for its

effective utilization as an excipient, ensuring stability and predictability in pharmaceutical

formulations. The provided experimental protocols serve as a robust framework for the

characterization of this and other chiral molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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